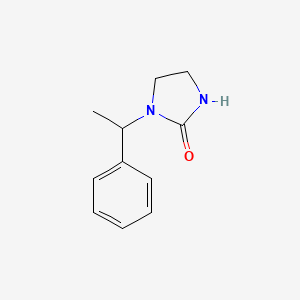![molecular formula C10H9NO3 B3243091 (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile CAS No. 154582-36-2](/img/structure/B3243091.png)
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Overview
Description
“(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile” is a compound that has been studied in the context of potential antipsychotic drugs . It displays agonist and antagonist properties at serotonin (5-HT)1A and 5-HT2A/2C receptors, respectively .
Chemical Reactions Analysis
The compound has been studied in the context of its interactions with serotonin receptors . It has been found to antagonize locomotion provoked by dizocilpine and cocaine, reduce conditioned avoidance responses, and block climbing elicited by apomorphine .
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of related heterocyclic compounds often involves cyclization of salicylic acid derivatives or other precursor molecules, showcasing the compound's role as a building block in creating complex molecular systems with potential pharmacological properties. For example, 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, which share a similar heterocyclic backbone, are synthesized through cyclization methods, highlighting the compound's relevance in synthetic chemistry for constructing new molecular frameworks with attractive pharmacological properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).
Pharmacological Properties
Compounds similar to "(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile" often exhibit a range of biological activities. For instance, chromones and their derivatives, which like the subject compound contain oxygen heterocycles, are known for their antioxidant, anti-inflammatory, and antidiabetic properties. These activities are linked to their ability to neutralize active oxygen species and disrupt free radical processes, potentially delaying or inhibiting cellular impairment and various diseases (Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014).
Potential Antimicrobial Applications
The search for new antimicrobial agents has led to the exploration of compounds with heterocyclic structures. For example, benzoxaboroles, which like the compound involve complex heterocyclic systems, have been investigated for their anti-bacterial, anti-fungal, anti-protozoal, and anti-viral properties. These studies suggest that compounds with similar structural motifs could be explored for their potential as novel antimicrobial agents, underscoring the importance of such compounds in developing new therapeutic strategies (A. Nocentini, C. Supuran, J. Winum, 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFABSQZBRZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



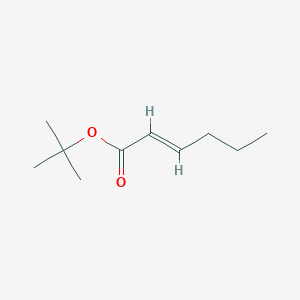

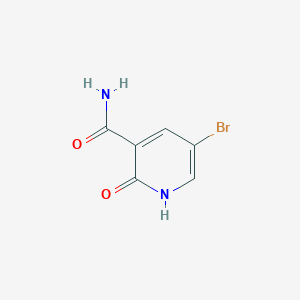
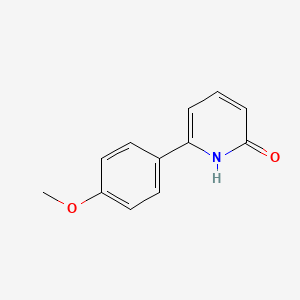


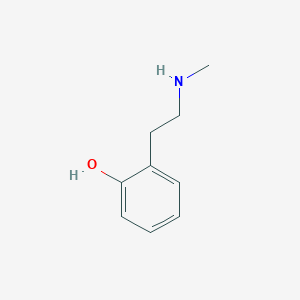
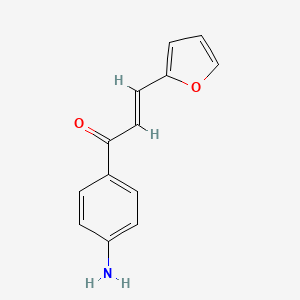

![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)


